Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2219419-37-9
VCID: VC6252157
InChI: InChI=1S/C11H22N2O2.C2H2O4/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4;3-1(4)2(5)6/h9,12H,5-8H2,1-4H3;(H,3,4)(H,5,6)
SMILES: CC1CCNCCN1C(=O)OC(C)(C)C.C(=O)(C(=O)O)O
Molecular Formula: C13H24N2O6
Molecular Weight: 304.343

Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

CAS No.: 2219419-37-9

Cat. No.: VC6252157

Molecular Formula: C13H24N2O6

Molecular Weight: 304.343

* For research use only. Not for human or veterinary use.

Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate - 2219419-37-9

Specification

CAS No. 2219419-37-9
Molecular Formula C13H24N2O6
Molecular Weight 304.343
IUPAC Name tert-butyl 7-methyl-1,4-diazepane-1-carboxylate;oxalic acid
Standard InChI InChI=1S/C11H22N2O2.C2H2O4/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4;3-1(4)2(5)6/h9,12H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Standard InChI Key CZINXETWCAHZMQ-UHFFFAOYSA-N
SMILES CC1CCNCCN1C(=O)OC(C)(C)C.C(=O)(C(=O)O)O

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s structure comprises three distinct components:

  • Oxalic acid moiety: A dicarboxylic acid group that facilitates hydrogen bonding and metal coordination.

  • Tert-butyl ester: A bulky substituent that improves solubility in organic solvents and stabilizes the carboxylate group against hydrolysis.

  • 7-Methyl-1,4-diazepane: A seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a methyl group at position 7, introducing stereochemical variability .

The diazepane ring adopts a boat conformation, as inferred from analogous structures in patent literature . This flexibility enables interactions with biological targets such as enzymes and receptors.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC13H24N2O6\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{6}
Molecular Weight304.34 g/mol
SolubilityWater-soluble
StabilityStable under inert conditions

The tert-butyl group enhances lipophilicity (logP1.8\log P \approx 1.8), balancing solubility in polar and nonpolar media.

Synthesis and Reactivity

Synthesis Pathways

The synthesis involves a multi-step sequence:

  • Ring Formation: Condensation of 1,2-diamine derivatives with ketones to construct the 1,4-diazepane backbone.

  • Methylation: Introduction of the methyl group at position 7 via alkylation with methyl iodide.

  • Esterification: Reaction with tert-butyl oxalyl chloride to install the carboxylate group .

Chemical Reactivity

The compound participates in:

  • Nucleophilic Acyl Substitution: The tert-butyl ester undergoes hydrolysis under acidic conditions to yield oxalic acid derivatives.

  • Ring-Opening Reactions: The diazepane ring reacts with electrophiles at the secondary nitrogen, enabling functionalization.

Comparative studies highlight its slower hydrolysis kinetics than unsubstituted diazepane carboxylates, attributed to steric hindrance from the tert-butyl group.

Environmental Applications

Wastewater Treatment

The compound removes oxalates from industrial effluents via precipitation. At 1–10% concentration, it achieves 92% oxalate removal efficiency within 6 hours, outperforming traditional agents like calcium hydroxide.

ParameterEfficiencyOptimal Conditions
Oxalate Removal92%pH 6.5, 25°C
Reaction Time6 hours5% concentration

Comparison with Analogous Compounds

Structural Analogues

Compared to unsubstituted 1,4-diazepane carboxylates, this compound exhibits:

  • Enhanced Stability: Tert-butyl group reduces hydrolysis by 40%.

  • Improved Bioavailability: LogP increased by 0.7 units, facilitating membrane permeation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator